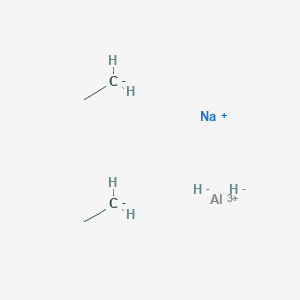
Sodium diethyldihydroaluminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diethyldihydroaluminate, also known as this compound, is a chemical compound with the empirical formula C4H12AlNa. It is a complex metal hydride that finds applications in various fields due to its unique properties. This compound is typically available as a solution in toluene and is known for its reactivity and utility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diethyldihydroaluminate can be synthesized through the reaction of sodium hydride with diethylaluminum chloride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
NaH+(C2H5)2AlCl→NaAl(C2H5)2H2+NaCl
Industrial Production Methods: In industrial settings, sodium aluminum diethyldihydride is produced by reacting sodium aluminum hydride with diethylaluminum chloride in a solvent such as toluene. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium diethyldihydroaluminate primarily undergoes reduction reactions due to the presence of the hydride ions. It is a strong reducing agent and can reduce various organic compounds, including aldehydes, ketones, and esters, to their corresponding alcohols .
Common Reagents and Conditions:
Reduction of Aldehydes and Ketones: this compound reduces aldehydes and ketones to primary and secondary alcohols, respectively. The reaction is typically carried out in an inert solvent such as toluene.
Reduction of Esters: Esters are reduced to primary alcohols using sodium aluminum diethyldihydride under similar conditions.
Major Products Formed:
Aldehydes: Reduced to primary alcohols.
Ketones: Reduced to secondary alcohols.
Esters: Reduced to primary alcohols.
Scientific Research Applications
Sodium diethyldihydroaluminate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: this compound is used in the production of fine chemicals and in the preparation of other complex metal hydrides
Mechanism of Action
The mechanism by which sodium aluminum diethyldihydride exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The aluminum-hydrogen bond in the compound is highly polarized, making it a strong nucleophile. This allows the hydride ion to attack electrophilic centers in the substrate, leading to the reduction of the compound .
Comparison with Similar Compounds
Lithium aluminum hydride (LiAlH4): A stronger reducing agent compared to sodium aluminum diethyldihydride, often used in more demanding reduction reactions.
Sodium borohydride (NaBH4): A milder reducing agent, commonly used for the reduction of aldehydes and ketones but less effective for esters.
Uniqueness: Sodium diethyldihydroaluminate is unique in its balance of reactivity and selectivity. It is less reactive than lithium aluminum hydride, making it safer to handle and more selective in its reductions. Compared to sodium borohydride, it is more reactive and can reduce a wider range of compounds .
Properties
CAS No. |
17836-88-3 |
|---|---|
Molecular Formula |
C4H12AlNa |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
aluminum;sodium;ethane;hydride |
InChI |
InChI=1S/2C2H5.Al.Na.2H/c2*1-2;;;;/h2*1H2,2H3;;;;/q2*-1;+3;+1;2*-1 |
InChI Key |
IHDCPKOFXPTMDE-UHFFFAOYSA-N |
SMILES |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
Canonical SMILES |
[H-].[H-].C[CH2-].C[CH2-].[Na+].[Al+3] |
Key on ui other cas no. |
1767-40-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















